Methyl 4-nitro-3-(phenoxymethyl)benzoate
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Overview
Description
Methyl 4-nitro-3-(phenoxymethyl)benzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a phenoxymethyl group (-OCH2C6H5) attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-nitro-3-(phenoxymethyl)benzoate typically involves the nitration of methyl 3-(phenoxymethyl)benzoate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-nitro-3-(phenoxymethyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenoxymethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or aldehydes
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or metal hydrides (e.g., lithium aluminum hydride).
Substitution: Strong bases (e.g., sodium hydroxide) or nucleophiles (e.g., amines).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Major Products:
Reduction: Methyl 4-amino-3-(phenoxymethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 4-nitro-3-(phenoxymethyl)benzoic acid
Scientific Research Applications
Methyl 4-nitro-3-(phenoxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of methyl 4-nitro-3-(phenoxymethyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxymethyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Lacks the phenoxymethyl group, making it less versatile in certain reactions.
Methyl 4-fluoro-3-nitrobenzoate: Contains a fluorine atom instead of the phenoxymethyl group, leading to different reactivity and applications.
Uniqueness: Methyl 4-nitro-3-(phenoxymethyl)benzoate is unique due to the presence of both the nitro and phenoxymethyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
88071-94-7 |
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Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
methyl 4-nitro-3-(phenoxymethyl)benzoate |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)11-7-8-14(16(18)19)12(9-11)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
InChI Key |
BBJPEQQNFNAAHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])COC2=CC=CC=C2 |
Origin of Product |
United States |
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